Relevance: Ivacaftor is relevant to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide as it highlights the concept of potentiator drugs in cystic fibrosis treatment and the potential for these drugs to negatively impact the effectiveness of corrector drugs. Although structurally distinct, both compounds fall under the broader category of potentiators targeting ion channels, albeit in different protein systems. The search for potentiators that do not hinder corrector action, as exemplified in the research regarding Ivacaftor, is directly relevant to the development and optimization of compounds like N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide, especially if its target exhibits similar corrector-potentiator interactions. []
Compound Description: This compound is an investigational corrector drug being studied for its potential use in cystic fibrosis treatment. It is specifically designed to improve the cellular processing of the ΔF508-CFTR protein. []
Relevance: This corrector compound is relevant because its efficacy has been shown to be reduced by the potentiator Ivacaftor. This finding underscores the importance of identifying potentiators, like N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide, that do not negatively impact corrector action. While the structures of these two compounds are distinct, the research regarding this corrector drug and its interaction with a potentiator emphasizes the crucial need for compatibility between corrector and potentiator therapies, which is relevant to the development of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide. []
Compound Description: This is another investigational corrector drug under development for the treatment of cystic fibrosis caused by the ΔF508 mutation. Like the previously mentioned corrector, its efficacy can be negatively impacted by the potentiator Ivacaftor. []
Relevance: The relevance of this corrector to N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide is analogous to the previous corrector. Its sensitivity to Ivacaftor reinforces the need for potentiators that can function effectively without compromising corrector activity. The differing structures of these two compounds are less important than the shared goal of achieving optimal therapeutic outcomes in cystic fibrosis treatment, where the interplay between correctors and potentiators is crucial. []
Tetrahydrobenzothiophenes
Compound Description: This class of compounds emerged from high-throughput screening and structure-activity relationship studies as potential potentiators for the treatment of cystic fibrosis. Importantly, these compounds do not negatively affect the stability of the ΔF508-CFTR protein or the efficacy of corrector drugs. []
Relevance: Tetrahydrobenzothiophenes are structurally diverse, and while N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide does not share this core structure, the identification of this class as potential potentiators that do not interfere with correctors is a significant finding. This research provides valuable insights into chemical features and functionalities that can be incorporated or mimicked in the design and development of potentiators like N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide, especially if similar corrector-potentiator compatibilities are desired. []
Thiooxoaminothiazoles
Compound Description: This class of compounds was also identified as potential potentiators for cystic fibrosis treatment that do not interfere with corrector action. []
Relevance: The identification of thiooxoaminothiazoles, alongside tetrahydrobenzothiophenes, as potential potentiators with desirable characteristics further emphasizes the concept of exploring diverse chemical scaffolds for this purpose. Although structurally different from N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide, the research surrounding thiooxoaminothiazoles reinforces the importance of considering a wide range of structural motifs in the pursuit of effective and compatible potentiators. []
Pyrazole-pyrrole-isoxazoles
Compound Description: This class represents another set of potential potentiators for cystic fibrosis treatment identified through high-throughput screening and structure-activity relationship studies. Like the previous two classes, they do not negatively impact ΔF508-CFTR stability or corrector efficacy. []
Relevance: The discovery of pyrazole-pyrrole-isoxazoles as another class of potential potentiators further broadens the chemical space for exploring compounds with the desired properties. While this specific scaffold is not directly represented in the structure of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1-piperidinecarboxamide, the identification of such classes highlights the importance of considering diverse structural features in the development of potentiators, particularly those intended for use in combination with corrector drugs. []
R-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol (M-100907) and 6-chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide (SB-242084)
Compound Description: These compounds are selective serotonin-2A (5-HT2A) receptor antagonists. [] Similar to the serotonin-1A agonists mentioned above, they were investigated for their ability to lower intraocular pressure in the cynomolgus monkey model but were found to be ineffective after topical ocular administration. []
Compound Description: This group of compounds are agonists that act on both serotonin-1A (5-HT1A) and serotonin-2 (5-HT2) receptors. They were found to effectively lower intraocular pressure in the cynomolgus monkey model of laser-induced ocular hypertension following topical ocular administration. []
Compound Description: This compound is a selective serotonin-2 receptor agonist. It effectively lowered intraocular pressure in the cynomolgus monkey model, demonstrating the pharmacological response associated with activation of the serotonin-2 receptor. []
Compound Description: WAY 100635 is a selective antagonist of the serotonin-1A (5-HT1A) receptor. It was used intrathecally in rats to investigate the role of serotonergic neurotransmission in modulating spinal reflex potentiation (SRP) of the external urethra sphincter (EUS) electromyogram. [] The study found that WAY 100635 abolished the facilitation in SRP that resulted from synchronized stimulation of the dorsolateral pontine tegmentum, suggesting that descending serotonergic neurotransmission plays a role in modulating NMDA-dependent SRP. []
Compound Description: 8-OH-DPAT is a selective agonist of the serotonin-1A (5-HT1A) receptor. In the rat study investigating spinal reflex potentiation, intrathecal administration of 8-OH-DPAT elicited facilitation in the repetitive stimulation-induced SRP without synchronized pontine stimulation. [] This finding further supports the role of descending serotonergic neurotransmission in modulating NMDA-dependent SRP.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.